molecular formula C18H22O3 B2630247 3-(1-Adamantyl)-4-methoxybenzoic acid CAS No. 104224-62-6

3-(1-Adamantyl)-4-methoxybenzoic acid

Cat. No.: B2630247
CAS No.: 104224-62-6
M. Wt: 286.371
InChI Key: RWZRMETXJWTWQW-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-4-methoxybenzoic acid is a chemical compound that features an adamantane moiety attached to a methoxybenzoic acid structure. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyl)-4-methoxybenzoic acid typically involves multiple steps. One common method includes the alkylation of 4-bromophenol with 1-adamantanol in the presence of an acid catalyst to produce 2-(1-adamantyl)-4-bromophenol. This intermediate is then subjected to O-alkylation with methyl iodide in dimethylformamide in the presence of a potash base to yield 2-(1-adamantyl)-4-bromoanisole. The final step involves the coupling of the zinc derivative of 2-(1-adamantyl)-4-bromoanisole with methyl-6-bromo-2-naphthenoate using a nickel catalyst, followed by alkaline hydrolysis to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and efficiency. These methods often involve the use of catalytic coupling reactions, such as the Suzuki-Miyaura method, which is known for its ability to form carbon-carbon bonds efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

3-(1-Adamantyl)-4-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)-4-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to nuclear receptors or enzymes, modulating their activity and leading to therapeutic effects. The adamantane moiety contributes to the compound’s ability to cross biological membranes and reach its targets effectively .

Comparison with Similar Compounds

Similar Compounds

  • 1-Adamantylacetic acid
  • 2-(1-Adamantyl)-3-hydroxybutyric acid
  • 3-Phenyl-adamantane-1-carboxylic acid

Uniqueness

3-(1-Adamantyl)-4-methoxybenzoic acid is unique due to its combination of the adamantane structure with a methoxybenzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the methoxy group can influence the compound’s reactivity and its interaction with biological targets .

Properties

IUPAC Name

3-(1-adamantyl)-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-21-16-3-2-14(17(19)20)7-15(16)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZRMETXJWTWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl-3-(1-adamantyl)-4-methoxybenzoate (0.27 g, 0.85 mmol) in THF (30 ml) was added a solution of NaOH (0.04 g) in H2O (1 ml), followed by the addition of EtOH (2 ml). The mixture was refluxed for 4 h, then cooled to room temperature and acidified with 1M HCl solution. The crude product was taken in EtOAc (100 ml) and the organic layer was washed with H2O, and dried over MgSO4 and filtered. The filtrate was evaporated to dryness to give the title product (0.22 g, 85%) as colourless solid. 1H-NMR (CDCl3) 1.77 (s, 6H), 2.03 (s, 3H), 2.09 (s, 6H), 3.89 (s, 3H), 6.88 (d, 1H, J=8.44 Hz), 7.93-7.98 (m, 2H).
Name
methyl-3-(1-adamantyl)-4-methoxybenzoate
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
0.04 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
85%

Synthesis routes and methods II

Procedure details

In a 100 ml three-necked flask, and under a nitrogen environment, are placed 1 g of 1-acetoxyadamantane and 50 ml of n-heptane. After dissolution, 0.25 g of concentrated sulfuric acid is added drop by drop at a temperature of approximately 22° C. and 0.783 g of 4-methoxybenzoic acid is poured in slowly. After leaving the mixture well agitated for 48 hours, 50 ml of denatured ethanol are added and the insoluble material is filtered Concentration of the filtrate volume to three quarters yields a solid white precipitate which is filtered with sintered glass. It is dried in a vacuum oven for 24 hours at 30° C. and 0.680 g of expected raw product was collected (Melting point: 245°-246° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
0.783 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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